2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on NH-pyrazoles has unveiled interesting aspects of tautomerism, a phenomenon where compounds with the same molecular formula can exist in multiple structural forms that readily interconvert. A study by Cornago et al. (2009) detailed the structures of four NH-pyrazoles, demonstrating complex patterns of hydrogen bonding that stabilize these tautomers in crystalline forms, highlighting the structural versatility and stability of pyrazole derivatives in scientific research (Cornago et al., 2009).
Chemiluminescence Studies
Pyrazoline and oxazolyl derivatives have been examined for their chemiluminescence properties. Teranishi et al. (1999) investigated 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, finding that the electron-donating effect of a methoxy substituent significantly enhances the efficiency of neutral singlet excited-state formation, a key factor in chemiluminescence (Teranishi et al., 1999).
Corrosion Inhibition
Pyranopyrazole derivatives have been identified as effective corrosion inhibitors for metals, showcasing the utility of pyrazole derivatives in industrial applications. Yadav et al. (2016) synthesized and investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion, achieving high efficiency in protecting metal surfaces (Yadav et al., 2016).
Biological Evaluation
The design and synthesis of pyrazole-based compounds have led to the discovery of molecules with significant bioactivity. Vaddiraju et al. (2022) synthesized a series of compounds with a pyrazole base, evaluating them for anti-diabetic activity. This work underscores the therapeutic potential of pyrazole derivatives in treating chronic conditions (Vaddiraju et al., 2022).
Antioxidant and Antimicrobial Activities
The synthesis and evaluation of pyrazolines for their antioxidant and antimicrobial activities have been a significant area of research. Rai et al. (2009) developed a series of oxadiazole derivatives with promising antibacterial properties, demonstrating the capacity of pyrazoline compounds to serve as effective antimicrobial agents (Rai et al., 2009).
properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-4-5-16-35-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-19(2)36-27(29-24)20-10-12-21(34-3)13-11-20/h6-15,17H,4-5,16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSJSUUCLXZAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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